Alpha-Amylase Inhibitory Potential Inferred from Benzodioxole Congeners
While N-(4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide itself has not been directly evaluated against α-amylase, a structurally related benzodioxole carboxylic acid derivative (4f) demonstrated an IC50 of 1.11 µg/mL, which is 5.8-fold more potent than the clinical comparator acarbose (IC50 6.47 µg/mL) in the same in vitro assay [1]. SAR analysis revealed that the presence of a hydrogen-bond-capable group (e.g., carboxamide) maintains potent activity, suggesting that the title compound's carboxamide motif may confer comparable inhibitory potential [2].
| Evidence Dimension | α-Amylase inhibition potency |
|---|---|
| Target Compound Data | Not directly measured; inferred from benzodioxole carboxamide congener 6b (IC50 <10 µg/mL, exact value not disclosed) [2]. |
| Comparator Or Baseline | Benzodioxole acetic acid derivative 4f: IC50 1.11 µg/mL; Acarbose: IC50 6.47 µg/mL [1]. |
| Quantified Difference | Congener 4f is 5.8-fold more potent than acarbose; carboxamide congeners (6a, 6b) retain IC50 <10 µg/mL [REFS-1, REFS-2]. |
| Conditions | In vitro α-amylase enzyme inhibition assay; pH not specified; 37 °C [1]. |
Why This Matters
The class-level α-amylase inhibitory activity signals that procurement of the title compound—bearing the favorable carboxamide motif—may enable direct SAR expansion without the need to re-validate the benzodioxole scaffold.
- [1] Hawash, M., Jaradat, N., Shekfeh, S., Abualhasan, M., Eid, A. M., & Issa, L. (2021). Molecular docking, chemo-informatic properties, alpha-amylase, and lipase inhibition studies of benzodioxol derivatives. BMC Chemistry, 15, Article 40. View Source
- [2] Hawash et al. (2021). BMC Chemistry, 15:40. SAR results: carboxamide group 6a–6b showed potent activities with IC50 <10 µg/mL. View Source
